molecular formula C9H7BrClN3O B1467115 [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247736-31-7

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467115
CAS No.: 1247736-31-7
M. Wt: 288.53 g/mol
InChI Key: XYKXUNMIBNAUNF-UHFFFAOYSA-N
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Description

[1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole-based compound featuring a 4-bromo-2-chlorophenyl substituent at the 1-position and a hydroxymethyl group at the 4-position of the triazole ring. This structure combines electron-withdrawing halogen substituents (bromo and chloro) with a polar alcohol functional group, making it a versatile intermediate for pharmaceutical and agrochemical applications. Its synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by oxidation or functionalization steps .

Properties

IUPAC Name

[1-(4-bromo-2-chlorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClN3O/c10-6-1-2-9(8(11)3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKXUNMIBNAUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol generally follows a two-step approach:

  • Step 1: Formation of the 1,2,3-triazole ring via Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an organic azide and a terminal alkyne.
  • Step 2: Introduction or preservation of the hydroxymethyl group at the 4-position of the triazole ring.

This approach leverages the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its regioselectivity, mild conditions, and high yields.

Preparation of Key Starting Materials

Synthesis of Terminal Alkynyl Alcohol Precursor

A critical precursor is a propargyl alcohol derivative bearing selenium or halogen substituents, which can be converted into the corresponding terminal alkyne intermediate.

  • A representative method involves the retro-Favorskii reaction of hydroxypropargyl selenides or halogenated propargyl alcohols using potassium hydroxide (KOH) in hexane at 50 °C for 1–5 hours. This step generates the terminal alkyne intermediate in situ without isolation, which is advantageous for reducing waste and simplifying the process.
Parameter Condition Notes
Base KOH (1.1 equiv) Strong base to promote retro-Favorskii
Solvent Hexane Provides stability to terminal alkyne
Temperature 50 °C Mild heating to drive reaction
Reaction Time 1–5 hours Monitored by TLC for completion

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Conditions

After formation of the terminal alkyne intermediate, the cycloaddition with the appropriate azide is performed under copper catalysis:

This one-pot procedure avoids isolation of unstable intermediates and efficiently produces the 1,4-disubstituted 1,2,3-triazole ring.

Azide Substrate

  • The azide used is typically 4-bromo-2-chlorophenyl azide, which introduces the halogenated aromatic moiety at the N1 position of the triazole.
  • The azide can be prepared by diazotization of the corresponding aniline derivative followed by azide substitution.

Isolation and Purification

  • After completion, the reaction mixture is treated with saturated ammonium chloride solution to quench the reaction.
  • Extraction is performed with ethyl acetate.
  • The organic phase is dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.
  • Purification is conducted by column chromatography on silica gel using hexane/ethyl acetate mixtures (typically 9:1) as eluent.

Reaction Yields and Observations

  • Yields for similar 4-substituted 1,2,3-triazoles prepared via this method range from moderate to good (56% to 75%) depending on the electronic nature of the azide substituents.
  • Electron-withdrawing groups on the azide aromatic ring (e.g., nitro) tend to increase yields.
  • Electron-donating groups may slightly reduce reactivity but still afford reasonable yields.

Alternative Synthetic Routes

While the CuAAC method is predominant, other methods include:

  • Thermal cycloaddition of azides and alkynes without catalyst, though this is less regioselective and requires harsher conditions.
  • Preparation via N,N-dimethylformylamide azine intermediates heated at 150 °C under inert atmosphere, followed by basification and extraction, as reported for some 1,2,4-triazole derivatives. However, this method is less relevant for 1,2,3-triazoles and hydroxymethyl substitution.

Summary Table of Preparation Conditions

Step Reagents/Conditions Purpose Yield Range (%) Notes
Retro-Favorskii reaction KOH (1.1 equiv), hexane, 50 °C, 1–5 h Generate terminal alkyne - In situ generation, monitored by TLC
CuAAC cycloaddition Azide (4-bromo-2-chlorophenyl azide), Cu(OAc)2·H2O (5 mol%), sodium ascorbate (10 mol%), THF/H2O (1:1), 50 °C, 8 h Formation of 1,2,3-triazole ring 56–75 Electron-withdrawing groups improve yield
Workup and purification Saturated NH4Cl, EtOAc extraction, silica gel chromatography (hexane/ethyl acetate 9:1) Purification - Standard organic workup

Research Findings and Notes

  • The one-pot strategy combining retro-Favorskii reaction and CuAAC is efficient and environmentally favorable due to minimized solvent use and waste generation.
  • The hydroxymethyl group at the 4-position of the triazole ring is preserved through the reaction sequence, enabling further functionalization if desired.
  • The method allows for structural diversity by varying the azide component, which is valuable for medicinal chemistry applications aiming at multitarget drugs.
  • Side-products such as bis-triazole derivatives can form but are generally minor and can be separated chromatographically.

Chemical Reactions Analysis

Types of Reactions

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the bromo or chloro substituents.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major products are the dehalogenated derivatives.

    Substitution: The major products are the substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The triazole ring is known for its stability and ability to form strong interactions with biological targets.

Medicine

In medicine, triazole derivatives are often explored for their potential as therapeutic agents. This compound may be investigated for its potential antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The bromo and chloro substituents can further enhance these interactions by providing additional binding sites.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The halogen substituents and functional groups on the triazole ring significantly influence molecular properties. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
[1-(4-Bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Br, 2-Cl, -CH2OH C9H7BrClN3O 313.53 Dual halogenation enhances lipophilicity; alcohol group enables hydrogen bonding .
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Cl, -CH2OH C9H8ClN3O 225.63 Single chloro substituent reduces steric hindrance; lower molecular weight improves solubility .
[1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Cl, 3-CF3, -CH2OH C10H7ClF3N3O 277.63 Trifluoromethyl group increases electronegativity and metabolic stability .
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone 4-Br, -COCH2Br, -CH3 C11H9Br2N3O 374.02 Brominated ethanone moiety enhances reactivity for nucleophilic substitution .

Key Observations:

  • Halogen Effects: Bromine and chlorine substituents increase molecular weight and lipophilicity, which can enhance membrane permeability but reduce aqueous solubility. The dual halogens in the target compound may improve binding affinity in hydrophobic enzyme pockets compared to mono-halogenated analogs .
  • Functional Group Impact: The hydroxymethyl group in the target compound supports hydrogen bonding, critical for interactions with biological targets. In contrast, ethanone or trifluoromethyl groups (as in analogs) alter electronic properties and metabolic pathways .

Crystallographic and Structural Insights

  • Target Compound: Limited crystallographic data are available, but analogous structures (e.g., [1-(4-chlorophenyl)triazol-4-yl]methanol) show that the hydroxymethyl group participates in intermolecular hydrogen bonds (C–H⋯O/N), influencing crystal packing .
  • 2-Bromo-1-[1-(4-bromophenyl)-5-methyltriazol-4-yl]ethanone: Crystallizes in a non-centrosymmetric space group (Pn) with two independent molecules per asymmetric unit. The bromo-ethanone group adopts a planar conformation, facilitating halogen-halogen interactions (Br⋯Br: 3.59–3.65 Å) .

Biological Activity

[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a triazole derivative notable for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's structure features a triazole ring with bromo and chloro substituents on the phenyl group, which may enhance its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Azide : Conversion of 4-bromo-2-chloroaniline to the corresponding azide using sodium nitrite and sodium azide.
  • Cycloaddition Reaction : The azide undergoes Huisgen cycloaddition with an alkyne in the presence of a copper(I) catalyst.
  • Reduction : The resulting triazole is reduced to yield the final product.

The biological activity of this compound is primarily attributed to:

  • Enzyme Inhibition : The triazole ring can interact with various enzymes, potentially inhibiting their activity through hydrogen bonding and π-π interactions.
  • Binding Affinity : The bromo and chloro substituents enhance binding affinity to biological targets, which may lead to increased efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) values for certain bacterial strains were reported below 50 μg/mL, indicating potent antibacterial effects .

Antifungal Activity

Similar studies have highlighted its antifungal properties. The compound has been tested against several fungal pathogens with promising results, suggesting its potential as an antifungal agent .

Anticancer Activity

The compound's anticancer potential has also been explored:

  • In vitro assays demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Case Study 1: Antimycobacterial Activity

A study focused on derivatives of triazole compounds revealed that this compound showed promising activity against Mycobacterium tuberculosis. Compounds derived from this structure demonstrated MIC values comparable to established antitubercular drugs .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibition illustrated that this compound effectively inhibits DprE1, an essential enzyme for tuberculosis bacteria. Compounds similar to this compound exhibited IC50 values ranging from 2.2 μM to 3.0 μM against DprE1, showcasing its potential as a lead compound for drug development .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityAntifungal ActivityAnticancer Activity
[1-(4-bromo-2-chlorophenyl)-triazol]MIC < 50 μg/mLSignificantInduces apoptosis
[1-(4-bromo-2-fluorophenyl)-triazol]ModerateModerateLimited
[1-(4-bromo-phenyl)-triazol]LowLowMinimal

Q & A

Q. What are the primary synthetic routes for [1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction. A representative method involves reacting 1-azido-4-bromobenzene with propargyl alcohol in tert-butanol using Cu(OAc)₂ as a catalyst. The reaction is stirred at room temperature, monitored by TLC, and purified via crystallization. Yield optimization (typically 70–85%) depends on reaction time, catalyst loading, and solvent choice .

Q. Key Reaction Parameters

ReactantsCatalystSolventTemperatureYield
1-azido-4-bromobenzene + propargyl alcoholCu(OAc)₂tert-butanolRT70–85%

Q. How is the compound characterized structurally and chemically?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • ¹H/¹³C NMR : Peaks for the triazole ring (δ 7.8–8.2 ppm for H-triazole), bromophenyl group (δ 7.2–7.6 ppm), and hydroxymethyl moiety (δ 4.5–4.8 ppm) .
  • X-ray crystallography : Used to resolve bond lengths (e.g., triazole C–N bonds: 1.31–1.34 Å) and dihedral angles (e.g., 52° between triazole and bromophenyl planes) .
  • Mass spectrometry : Molecular ion peaks align with the calculated molecular weight (C₉H₇BrClN₃O: ~304.5 g/mol) .

Q. What are the key physicochemical properties relevant to its handling in research?

Critical properties include:

  • LogP : ~1.8 (indicating moderate hydrophobicity) .
  • Melting point : 145–148°C .
  • Hydrogen-bonding capacity : 2 donors (OH, triazole N–H) and 3 acceptors (triazole N, OH) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

SHELXL-based refinement (via programs like WinGX/ORTEP) is critical for analyzing non-covalent interactions (e.g., C–H⋯O/N hydrogen bonds) and packing motifs. For example, in the brominated derivative 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, pseudo-screw axes and Br⋯Br interactions (3.59–3.65 Å) stabilize the crystal lattice . Refinement metrics (R-factor < 0.05) ensure accuracy .

Q. What strategies optimize the compound’s derivatization for biological activity screening?

The hydroxymethyl group is a versatile site for derivatization:

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) converts the alcohol to an aldehyde, enabling Schiff base formation or click chemistry .
  • Esterification : Reaction with acyl chlorides yields esters with enhanced lipophilicity for cellular uptake .
  • Click chemistry : Azide-alkyne cycloaddition introduces pharmacophores (e.g., quinoxaline moieties) for targeted bioactivity .

Q. Derivatization Yields

Reaction TypeReagentsYield
Oxidation (to aldehyde)Jones reagent65–75%
EsterificationAcetyl chloride80–90%

Q. How do molecular docking studies explain its anti-cancer activity?

Derivatives like 1-((1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (IVd) bind to EGFR (PDB: 4HJO) via π-π stacking (triazole–tyrosine interactions) and hydrogen bonding (hydroxymethyl–aspartate). Docking scores (ΔG = -9.2 kcal/mol) correlate with experimental IC₅₀ values (3.20–5.29 μM against HeLa, MCF-7) .

Q. Anti-Cancer Activity Data

Cell LineIC₅₀ (μM)Reference
HeLa3.20 ± 1.32
MCF-74.19 ± 1.87

Q. What analytical methods resolve contradictions in reaction yields or bioactivity data?

  • HPLC-PDA : Quantifies purity (>95% required for reproducible bioassays) .
  • DSC/TGA : Detects polymorphic variations affecting solubility and activity .
  • Statistical modeling : Multivariate analysis (e.g., ANOVA) identifies factors (e.g., solvent polarity) causing yield discrepancies .

Q. How do substituents on the triazole ring influence electronic properties?

DFT calculations (B3LYP/6-31G*) show electron-withdrawing groups (e.g., Br, Cl) reduce HOMO-LUMO gaps (ΔE = 4.2 eV vs. 4.8 eV for unsubstituted triazoles), enhancing electrophilic reactivity. Hammett constants (σₚ = 0.23 for Br) correlate with reaction rates in SNAr pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

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